molecular formula C4H5FO2S B13254252 But-2-yne-1-sulfonyl fluoride

But-2-yne-1-sulfonyl fluoride

Cat. No.: B13254252
M. Wt: 136.15 g/mol
InChI Key: CRKPNZYEIIOTOE-UHFFFAOYSA-N
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Description

But-2-yne-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an organic moiety. This compound is particularly interesting due to its unique structural features and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-yne-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of but-2-yne-1-sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), under mild conditions . Another method includes the direct fluorosulfonylation of but-2-yne using fluorosulfonyl radicals generated from sulfuryl fluoride gas (SO2F2) or other fluorosulfonylating reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The fluoride-chloride exchange method is widely used due to its simplicity and high yield. Additionally, the use of phase transfer catalysts, such as 18-crown-6-ether, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

But-2-yne-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the presence of a suitable solvent, such as acetonitrile or dichloromethane .

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonates, and addition products with various electrophiles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of but-2-yne-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine, threonine, and cysteine, leading to covalent modification of the target proteins . This reactivity makes it a valuable tool in chemical biology for studying enzyme activity and protein interactions.

Properties

Molecular Formula

C4H5FO2S

Molecular Weight

136.15 g/mol

IUPAC Name

but-2-yne-1-sulfonyl fluoride

InChI

InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h4H2,1H3

InChI Key

CRKPNZYEIIOTOE-UHFFFAOYSA-N

Canonical SMILES

CC#CCS(=O)(=O)F

Origin of Product

United States

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